An In-depth Technical Guide to t-Boc-Aminooxy-PEG3-alcohol: A Versatile Linker for Bioconjugation and Drug Discovery
An In-depth Technical Guide to t-Boc-Aminooxy-PEG3-alcohol: A Versatile Linker for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG3-alcohol is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a protected aminooxy group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers researchers a versatile tool for the covalent modification of biomolecules and the construction of complex molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG3-alcohol, including its chemical properties, detailed experimental protocols for its use, and its application in the synthesis of PROTACs.
Core Properties and Structure
t-Boc-Aminooxy-PEG3-alcohol, systematically named tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)carbamate, possesses a well-defined structure that dictates its functionality. The key components are:
-
Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the highly reactive aminooxy moiety during storage and initial reaction steps. This group can be selectively removed under mild acidic conditions to reveal the nucleophilic aminooxy group (-ONH2).
-
PEG3 Spacer: The triethylene glycol spacer enhances the aqueous solubility and biocompatibility of the linker and the resulting conjugate. The defined length of the PEG chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Terminal Hydroxyl Group: The primary alcohol (-OH) at the other end of the linker serves as a versatile handle for further chemical modifications. It can be activated or converted into other functional groups to enable conjugation to a second molecule of interest.
Quantitative Data Summary
The following table summarizes the key quantitative data for t-Boc-Aminooxy-PEG3-alcohol.
| Property | Value |
| Chemical Formula | C11H23NO6 |
| Molecular Weight | 265.30 g/mol |
| CAS Number | 252378-66-8 |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM, and water |
| Storage Conditions | -20°C, protected from moisture |
Experimental Protocols
This section provides detailed methodologies for the key reactions involving t-Boc-Aminooxy-PEG3-alcohol.
Boc Deprotection of the Aminooxy Group
This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality, ready for conjugation.
Materials:
-
t-Boc-Aminooxy-PEG3-alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG3-alcohol in DCM (e.g., 10 mL per gram of starting material).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG3-alcohol.
Oxime Ligation with an Aldehyde-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy-PEG3-alcohol to a molecule containing an aldehyde group to form a stable oxime linkage.
Materials:
-
Deprotected aminooxy-PEG3-alcohol
-
Aldehyde-containing molecule (e.g., a protein, peptide, or small molecule)
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the aldehyde-containing molecule in the reaction buffer.
-
Add a 5-10 fold molar excess of the deprotected aminooxy-PEG3-alcohol to the solution.
-
If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).
-
Upon completion, purify the conjugate using a suitable method to remove unreacted linker and catalyst. For proteins, dialysis or size-exclusion chromatography is recommended.
Derivatization of the Terminal Hydroxyl Group
The terminal hydroxyl group can be activated or converted to other functional groups for subsequent conjugation reactions. This example describes the conversion to a carboxylic acid via oxidation.
Materials:
-
t-Boc-Aminooxy-PEG3-alcohol
-
Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve t-Boc-Aminooxy-PEG3-alcohol in acetone.
-
Cool the solution to 0°C.
-
Slowly add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at 0°C for 1 hour, then at room temperature for 2-3 hours.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield t-Boc-Aminooxy-PEG3-acid. This product can then be activated (e.g., as an NHS ester) for reaction with amine-containing molecules.
Application in PROTAC Synthesis: A Workflow Example
t-Boc-Aminooxy-PEG3-alcohol is an excellent linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following workflow illustrates the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Workflow Overview:
-
Functionalization of the POI ligand: The POI ligand is modified to introduce a reactive handle, such as an aldehyde group.
-
Derivatization of the VHL ligand: The VHL ligand is modified to introduce a reactive handle that is orthogonal to the one on the POI ligand, for example, a carboxylic acid.
-
Linker Preparation: t-Boc-Aminooxy-PEG3-alcohol is deprotected to reveal the aminooxy group.
-
First Conjugation: The deprotected aminooxy-PEG3-alcohol is reacted with the aldehyde-functionalized POI ligand via oxime ligation.
-
Second Conjugation: The terminal hydroxyl group of the PEG linker on the POI-linker conjugate is then activated or converted to a group that can react with the VHL ligand. For instance, it can be converted to a carboxylic acid and then activated as an NHS ester to react with an amine on the VHL ligand.
-
Final PROTAC Assembly: The activated POI-linker conjugate is reacted with the functionalized VHL ligand to form the final PROTAC molecule.
-
Purification and Characterization: The final PROTAC is purified by chromatography and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.
Mandatory Visualizations
Caption: Synthetic workflow for a hypothetical PROTAC using t-Boc-Aminooxy-PEG3-alcohol.
Caption: Mechanism of action of a PROTAC molecule.
Conclusion
t-Boc-Aminooxy-PEG3-alcohol is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, combining orthogonal reactive groups with a biocompatible PEG spacer, enables the precise construction of complex bioconjugates and advanced therapeutic modalities like PROTACs. The experimental protocols and workflow examples provided in this guide offer a solid foundation for the successful application of this linker in a wide range of research and development projects.
